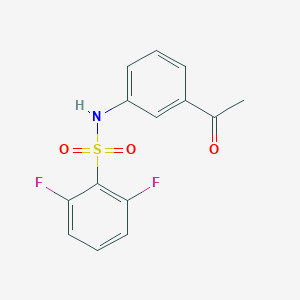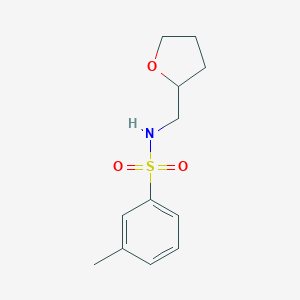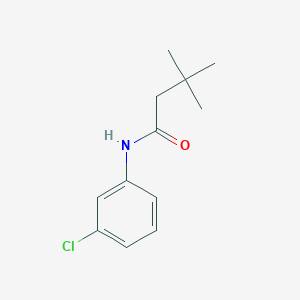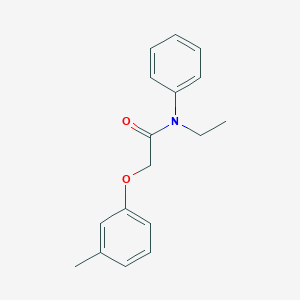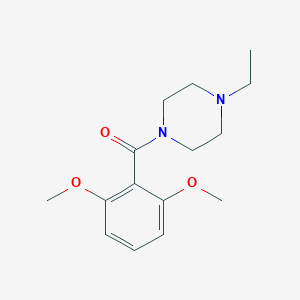![molecular formula C22H18N4O2S2 B261940 N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea](/img/structure/B261940.png)
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea involves the inhibition of a specific enzyme called dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleotides, which are building blocks of DNA. By inhibiting DHFR, N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea disrupts the synthesis of DNA, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has several advantages for lab experiments. This compound is relatively easy to synthesize and can be purified using various techniques. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea. One direction is to study the potential of this compound in combination with other cancer treatments such as chemotherapy or radiation therapy. Another direction is to study the potential of this compound in animal models of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the development of new analogs of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea may lead to the discovery of more potent and selective inhibitors of DHFR.
Synthesis Methods
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea can be synthesized using a specific method that involves the reaction of N-benzyl-N'-acetylthiourea with 5-phenylthieno[2,3-d]pyrimidine-4-sulfanyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent such as dimethyl sulfoxide or acetonitrile. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has been extensively studied for its potential in various scientific research applications. One of the main applications of this compound is in cancer research. Studies have shown that N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential in drug-resistant cancer cells.
properties
Product Name |
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea |
|---|---|
Molecular Formula |
C22H18N4O2S2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(benzylcarbamoyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H18N4O2S2/c27-18(26-22(28)23-11-15-7-3-1-4-8-15)13-30-21-19-17(16-9-5-2-6-10-16)12-29-20(19)24-14-25-21/h1-10,12,14H,11,13H2,(H2,23,26,27,28) |
InChI Key |
NXTCZGATXRZQDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










